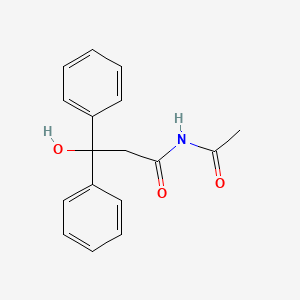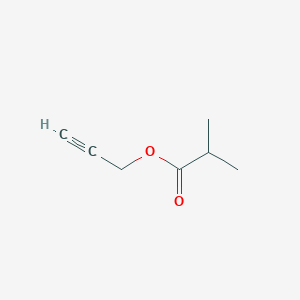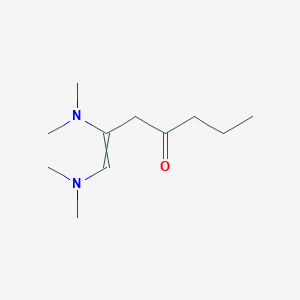![molecular formula C21H14N6S B14360092 (2-{4-[(E)-(2,4-Dicyano-5-phenylthiophen-3-yl)diazenyl]phenyl}ethyl)cyanamide CAS No. 92678-71-2](/img/structure/B14360092.png)
(2-{4-[(E)-(2,4-Dicyano-5-phenylthiophen-3-yl)diazenyl]phenyl}ethyl)cyanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-{4-[(E)-(2,4-Dicyano-5-phenylthiophen-3-yl)diazenyl]phenyl}ethyl)cyanamide is a complex organic compound characterized by its unique structure, which includes a thiophene ring, diazenyl group, and multiple cyano groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-{4-[(E)-(2,4-Dicyano-5-phenylthiophen-3-yl)diazenyl]phenyl}ethyl)cyanamide typically involves multi-step organic reactions. One common approach is the diazotization of aniline derivatives followed by coupling with thiophene derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve advanced techniques such as flash-within-flash Joule heating (FWF), which allows for the rapid synthesis of high-quality materials. This method is advantageous due to its efficiency and reduced environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
(2-{4-[(E)-(2,4-Dicyano-5-phenylthiophen-3-yl)diazenyl]phenyl}ethyl)cyanamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Catalysts such as palladium or nickel, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce amines or other reduced forms.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2-{4-[(E)-(2,4-Dicyano-5-phenylthiophen-3-yl)diazenyl]phenyl}ethyl)cyanamide is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions or as a precursor for developing bioactive molecules.
Medicine
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers or electronic components.
Wirkmechanismus
The mechanism of action of (2-{4-[(E)-(2,4-Dicyano-5-phenylthiophen-3-yl)diazenyl]phenyl}ethyl)cyanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biochemical effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(5,5,5-Trichloropentyl)-1H-1,2,4-triazole
- N-Acetyl-L-tryptophan
- Dicyclopentadiene
Eigenschaften
CAS-Nummer |
92678-71-2 |
|---|---|
Molekularformel |
C21H14N6S |
Molekulargewicht |
382.4 g/mol |
IUPAC-Name |
2-[4-[(2,4-dicyano-5-phenylthiophen-3-yl)diazenyl]phenyl]ethylcyanamide |
InChI |
InChI=1S/C21H14N6S/c22-12-18-20(19(13-23)28-21(18)16-4-2-1-3-5-16)27-26-17-8-6-15(7-9-17)10-11-25-14-24/h1-9,25H,10-11H2 |
InChI-Schlüssel |
LSQWYKVPLLFKQJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C(=C(S2)C#N)N=NC3=CC=C(C=C3)CCNC#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Methoxy-10-nitrobicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14360015.png)
![Butyl 3-{4-[(E)-(4-aminophenyl)diazenyl]phenyl}prop-2-enoate](/img/structure/B14360017.png)
![Bis[3-(triethoxysilyl)propyl] oxirane-2,3-dicarboxylate](/img/structure/B14360022.png)


![Dihexyl [(naphthalen-1-yl)methyl]phosphonate](/img/structure/B14360060.png)






![1-[3-(Propane-2-sulfinyl)propoxy]-3-(trifluoromethyl)benzene](/img/structure/B14360078.png)
![4-{[2-(2-Methoxynaphthalen-1-yl)-1,3-thiazolidin-3-yl]methyl}pyridine](/img/structure/B14360079.png)
